N-(2-(2-Fluorophenyl)acetyl)-3-phenylpropiolamide
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Overview
Description
N-(2-(2-Fluorophenyl)acetyl)-3-phenylpropiolamide is an organic compound that features a fluorinated phenyl group and a propiolamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Fluorophenyl)acetyl)-3-phenylpropiolamide typically involves the reaction of 2-fluorophenylacetic acid with 3-phenylpropiolamide under specific conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-Fluorophenyl)acetyl)-3-phenylpropiolamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(2-Fluorophenyl)acetyl)-3-phenylpropiolamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(2-Fluorophenyl)acetyl)-3-phenylpropiolamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Fluorophenyl)-N-(1-phenylethyl)-4-piperidinyl-propen-2-amide
- N-(2-Fluorophenyl)-N-(1-phenylethyl)-4-piperidinyl-butanamide
- N-(2-Fluorophenyl)-N-(1-phenylethyl)-4-piperidinyl-2-methylpropanamide
Uniqueness
N-(2-(2-Fluorophenyl)acetyl)-3-phenylpropiolamide is unique due to its specific structural features, such as the presence of both a fluorinated phenyl group and a propiolamide moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H12FNO2 |
---|---|
Molecular Weight |
281.28 g/mol |
IUPAC Name |
N-[2-(2-fluorophenyl)acetyl]-3-phenylprop-2-ynamide |
InChI |
InChI=1S/C17H12FNO2/c18-15-9-5-4-8-14(15)12-17(21)19-16(20)11-10-13-6-2-1-3-7-13/h1-9H,12H2,(H,19,20,21) |
InChI Key |
NDBQZKPCIAVAFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(=O)NC(=O)CC2=CC=CC=C2F |
Origin of Product |
United States |
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